molecular formula C12H13BN2O2 B13677050 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid

3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid

Cat. No.: B13677050
M. Wt: 228.06 g/mol
InChI Key: IYXMNNBRAPEXPF-UHFFFAOYSA-N
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Description

3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid: is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a phenyl ring substituted with a cyclopropyl-pyrazole moiety and a boronic acid group, making it a versatile intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropyl-4-pyrazolyl)phenylboronic acid primarily involves its reactivity as a boronic acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a cyclopropyl-pyrazole moiety and a boronic acid group. This structure imparts unique reactivity and makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules .

Properties

Molecular Formula

C12H13BN2O2

Molecular Weight

228.06 g/mol

IUPAC Name

[3-(1-cyclopropylpyrazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C12H13BN2O2/c16-13(17)11-3-1-2-9(6-11)10-7-14-15(8-10)12-4-5-12/h1-3,6-8,12,16-17H,4-5H2

InChI Key

IYXMNNBRAPEXPF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=CN(N=C2)C3CC3)(O)O

Origin of Product

United States

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